Dimethylamine-SPDB

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

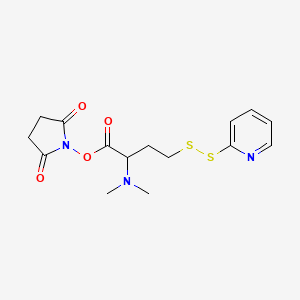

(2,5-dioxopyrrolidin-1-yl) 2-(dimethylamino)-4-(pyridin-2-yldisulfanyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O4S2/c1-17(2)11(8-10-23-24-12-5-3-4-9-16-12)15(21)22-18-13(19)6-7-14(18)20/h3-5,9,11H,6-8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVABDPJDROOSBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CCSSC1=CC=CC=N1)C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of Dimethylamine-SPDB: A Technical Guide for Drug Development Professionals

Abstract

Dimethylamine-SPDB is a crucial component in the design of modern antibody-drug conjugates (ADCs), serving as a cleavable linker that connects a monoclonal antibody to a cytotoxic payload. Its mechanism of action is not pharmacological in itself, but rather a sophisticated chemical release system designed to remain stable in systemic circulation and selectively liberate the active drug within the target cancer cell. This guide provides an in-depth exploration of the functionality of this compound, detailing its role in ADC efficacy, the chemical basis of its cleavage, and the experimental protocols for its evaluation.

Introduction to Antibody-Drug Conjugates and the Role of Linkers

Antibody-drug conjugates are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. An ADC consists of three main components: a monoclonal antibody that specifically binds to a target antigen on the surface of cancer cells, a potent cytotoxic payload, and a chemical linker that attaches the payload to the antibody. The linker is a critical element that dictates the stability, selectivity, and overall therapeutic index of the ADC.

Cleavable linkers, such as this compound, are designed to be stable in the bloodstream and to release the cytotoxic payload upon internalization into the target cell, in response to specific intracellular conditions.

This compound: Structure and Function

This compound is a cleavable ADC linker.[1] The "SPDB" portion of the name refers to a linker containing a disulfide bond, which is susceptible to cleavage by intracellular glutathione (B108866) (GSH).[2] The full chemical name for a related compound is 2-(Dimethylamino)-4-(2-pyridinyldithio)butanoic Acid 2,5-Dioxo-1-pyrrolidinyl Ester.[1] This structure provides a reactive ester for conjugation to the antibody and a pyridyldithio group for attachment of a thiol-containing payload, with a dimethylamino group potentially influencing solubility and reactivity.

The core of SPDB's mechanism is the disulfide bond, which is significantly more susceptible to reduction in the intracellular environment compared to the extracellular space.

Mechanism of Action: Intracellular Cleavage by Glutathione

The "mechanism of action" of this compound is a chemically-driven release of the cytotoxic payload. This process can be broken down into the following steps:

-

Circulation and Targeting: The ADC circulates in the bloodstream, where the linker remains stable, keeping the cytotoxic payload securely attached to the antibody.

-

Antibody Binding and Internalization: The monoclonal antibody component of the ADC recognizes and binds to its specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC into the cell within an endosome.

-

Lysosomal Trafficking and Payload Release: The endosome containing the ADC may fuse with a lysosome. However, the primary release mechanism for a disulfide linker like SPDB is cleavage in the cytoplasm.

-

Glutathione-Mediated Cleavage: The cytoplasm of cancer cells has a significantly higher concentration of glutathione (GSH), a reducing agent, than the extracellular environment. GSH attacks the disulfide bond in the SPDB linker, leading to its cleavage and the release of the cytotoxic payload in its active form.

-

Induction of Cell Death: Once released, the potent cytotoxic drug can then exert its cell-killing effect, for example, by binding to tubulin or DNA, leading to apoptosis of the cancer cell.

This targeted release mechanism minimizes off-target toxicity and enhances the therapeutic window of the cytotoxic agent.

Signaling and Internalization Pathway

The following diagram illustrates the pathway from ADC binding to payload release.

Quantitative Data Summary

The following table summarizes hypothetical, yet representative, quantitative data for an ADC utilizing a this compound linker. This data is for illustrative purposes to demonstrate typical parameters evaluated for such a system.

| Parameter | Value | Units | Description |

| Linker Stability (Human Plasma) | >95 | % | Percentage of intact ADC after 72 hours of incubation in human plasma. |

| Payload Release (in vitro) | 85 | % | Percentage of payload released after 24 hours of incubation with 10 mM GSH. |

| IC50 (Target Cell Line) | 1.5 | nM | Concentration of ADC required to inhibit 50% of cancer cell growth in vitro. |

| IC50 (Antigen-Negative Cell Line) | >1000 | nM | Concentration of ADC required to inhibit 50% of non-target cell growth in vitro. |

| Maximum Tolerated Dose (Mice) | 30 | mg/kg | The highest dose of the ADC that does not cause unacceptable toxicity in mice. |

Experimental Protocols

In Vitro Linker Stability Assay

Objective: To determine the stability of the ADC linker in human plasma.

Methodology:

-

The ADC is incubated in human plasma at 37°C.

-

Aliquots are taken at various time points (e.g., 0, 6, 24, 48, 72 hours).

-

The samples are analyzed by a suitable method, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC), to separate the intact ADC from free payload or other degradation products.

-

The percentage of intact ADC is calculated at each time point.

In Vitro Payload Release Assay

Objective: To quantify the release of the cytotoxic payload from the ADC in the presence of a reducing agent.

Methodology:

-

The ADC is incubated in a buffered solution containing a concentration of glutathione (GSH) that mimics the intracellular environment (e.g., 10 mM).

-

Samples are collected at different time intervals.

-

The released payload is separated from the ADC, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

The amount of released payload is quantified, often by UV-Vis spectrophotometry or mass spectrometry, and expressed as a percentage of the total potential payload.

References

Dimethylamine-SPDB: A Technical Guide to a Cleavable ADC Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylamine-SPDB, systematically named 2-(Dimethylamino)-4-(2-pyridinyldithio)butanoic Acid 2,5-Dioxo-1-pyrrolidinyl Ester, is a crucial component in the development of antibody-drug conjugates (ADCs). As a cleavable linker, it serves to connect a cytotoxic payload to a monoclonal antibody, ensuring stability in circulation and facilitating the release of the drug within the target cancer cells.[1][] This technical guide provides an overview of the synthesis and characterization of this compound, including its physicochemical properties and its role in the broader context of ADC design.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for researchers working on the formulation and conjugation of this linker.

| Property | Value | Reference |

| CAS Number | 1193111-73-7 | [1] |

| Molecular Formula | C15H19N3O4S2 | [3] |

| Molecular Weight | 369.45 g/mol | [3] |

| Purity | >96% | [3] |

Synthesis of this compound

The synthesis would likely involve a multi-step process:

-

Preparation of the Butanoic Acid Backbone: The synthesis would commence with a suitable butanoic acid derivative containing a dimethylamino group at the alpha position.

-

Introduction of the Pyridyldithio Moiety: The next step would involve the introduction of the 2-pyridyldithio group at the gamma position of the butanoic acid backbone. This is a key functional group for the disulfide cleavage mechanism.

-

Activation of the Carboxylic Acid: The carboxylic acid group would then be activated to facilitate conjugation to a payload molecule. A common method for this is the formation of an N-hydroxysuccinimide (NHS) ester.

A generalized workflow for the synthesis is depicted in the following diagram:

Caption: Generalized synthetic workflow for this compound.

Characterization

The characterization of this compound is crucial to confirm its identity, purity, and stability. Standard analytical techniques that would be employed include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would be used to elucidate the chemical structure of the molecule and confirm the presence of all expected functional groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight of the compound, further confirming its identity.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a key technique for assessing the purity of the final product.

While specific spectral data for this compound is not publicly available, the expected characterization data would confirm the structure provided by its systematic name.

Role in Antibody-Drug Conjugate (ADC) Signaling Pathway

This compound plays a critical role in the mechanism of action of ADCs. As a linker, it is designed to be stable in the systemic circulation, preventing premature release of the cytotoxic payload. The disulfide bond within the SPDB moiety is the key to its cleavable nature.[]

The signaling pathway for an ADC utilizing a disulfide-containing linker like this compound can be summarized as follows:

-

Targeting: The antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of a cancer cell.

-

Internalization: The ADC-antigen complex is internalized by the cancer cell, typically via endocytosis.

-

Trafficking: The complex is trafficked to intracellular compartments, such as lysosomes.

-

Cleavage: Inside the cell, the higher concentration of reducing agents, such as glutathione, cleaves the disulfide bond in the this compound linker.[]

-

Payload Release: This cleavage releases the active cytotoxic payload into the cytoplasm of the cancer cell.

-

Cell Death: The released payload then exerts its cytotoxic effect, leading to the death of the cancer cell.

The following diagram illustrates this intracellular drug release pathway:

Caption: Intracellular drug release from an ADC with a cleavable linker.

Conclusion

This compound is a vital tool in the field of antibody-drug conjugates, enabling the targeted delivery of cytotoxic agents to cancer cells. Its cleavable disulfide bond allows for controlled drug release in the reductive intracellular environment, a key feature for effective and selective cancer therapy. While detailed synthetic and characterization data from primary scientific literature remains elusive, the established principles of organic synthesis and analytical chemistry provide a solid foundation for its preparation and quality control. Further research and publication of detailed experimental protocols would greatly benefit the scientific community and accelerate the development of novel ADCs.

References

The Critical Role of Dimethylamine-SPDB in Antibody-Drug Conjugate Stability and Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, a critical component connecting the antibody and the payload, plays a pivotal role in the overall stability, efficacy, and safety profile of the ADC. Among the various linker technologies, the Dimethylamine-SPDB linker has emerged as a key player in the design of effective ADCs. This technical guide provides an in-depth analysis of the role of the this compound linker in ADC stability and efficacy, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

The this compound (N-Succinimidyl 4-(2-pyridyldithio)butanoate with a dimethyl modification) linker is a cleavable linker that utilizes a disulfide bond as its payload-release mechanism. This design imparts a crucial balance: maintaining stability in the systemic circulation to prevent premature drug release and enabling targeted payload delivery within the reductive environment of tumor cells. This guide will explore the nuances of this technology, providing researchers and drug developers with the foundational knowledge to leverage this compound in the next generation of ADCs.

The Mechanism of Action of this compound Linker

The functionality of the this compound linker is predicated on the differential redox potential between the bloodstream and the intracellular environment of tumor cells. The disulfide bond within the SPDB moiety is relatively stable in the oxidizing environment of the plasma, ensuring that the cytotoxic payload remains securely attached to the antibody during circulation. This stability is crucial for minimizing off-target toxicities.

Upon internalization of the ADC into a target cancer cell, the disulfide bond is exposed to a significantly more reductive environment due to the high intracellular concentrations of reducing agents like glutathione (B108866) (GSH). This triggers the cleavage of the disulfide bond, releasing the payload in its active form to exert its cytotoxic effect. The steric hindrance provided by the dimethyl group in this compound can further enhance the stability of the linker in circulation, reducing the likelihood of premature payload release.[1]

Impact on ADC Stability

The stability of the linker is a critical determinant of an ADC's therapeutic index. Premature cleavage of the linker in the bloodstream can lead to systemic toxicity and a reduction in the amount of payload delivered to the tumor. The this compound linker is designed to provide a balance of stability and conditional release.

Quantitative Data on ADC Stability

The following table summarizes available data on the stability of ADCs, including those with SPDB linkers. Direct head-to-head comparisons with identical antibody and payload combinations are often limited in publicly available literature; however, the data provides valuable insights into the performance of disulfide-based linkers.

| ADC Component | Linker Type | Stability Parameter | Value | Reference |

| Coltuximab Ravtansine (SAR3419) | SPDB-DM4 | Plasma Half-life | 7 days | [1] |

| Coltuximab Ravtansine (SAR3419) | SPDB-DM4 | Free DM4 Plasma Concentration | 1 - 100 nM | [2] |

| Anti-CD22 ADC | SPP-DM1 (disulfide) | ADC Clearance | Faster than MCC-DM1 | [3] |

| Anti-HER2 ADC | SPP-DM1 (disulfide) | ADC Clearance | Faster than MCC-DM1 | [3] |

| Trastuzumab ADC | CX-DM1 (peptide) | Plasma Half-life (mice) | 9.9 days | |

| Trastuzumab ADC | SMCC-DM1 (non-cleavable) | Plasma Half-life (mice) | 10.4 days |

Impact on ADC Efficacy

The efficacy of an ADC is determined by its ability to deliver a sufficient concentration of the cytotoxic payload to the target cancer cells. The design of the this compound linker influences efficacy through its payload release mechanism and potential for a "bystander effect."

Quantitative Data on ADC Efficacy

The following table presents in vitro cytotoxicity data for ADCs, including those utilizing the SPDB linker.

| ADC | Target Antigen | Linker-Payload | Cell Line | IC50/EC50 | Reference |

| SAR3419 (Coltuximab Ravtansine) | CD19 | SPDB-DM4 | Various B-cell lymphoma lines | Nanomolar to subnanomolar range | |

| huB4-DGN462 | CD19 | sulfo-SPDB-DGN462 | B-cell lymphoma and B-ALL lines | 1-16 pM | |

| 7E7-ADC | CD123 | SPDB-DM4 | MOLM-14 | 2.63 nM | |

| 11C3-ADC | CD123 | SPDB-DM4 | MOLM-14 | 6.01 nM | |

| Gemtuzumab ozogamicin | CD33 | AcBut-Calicheamicin | Sensitive cell lines | 2-9 pM | |

| Brentuximab vedotin | CD30 | mc-vc-PABC-MMAE | Sensitive cell lines | 2-9 pM | |

| Trastuzumab emtansine | HER2 | SMCC-DM1 | Sensitive cell lines | ~200 nM |

In Vivo Efficacy of SAR3419 (SPDB-DM4)

In preclinical xenograft models of non-Hodgkin's lymphoma, SAR3419 (coltuximab ravtansine) demonstrated significant, dose-dependent anti-tumor activity. Treatment with SAR3419 led to tumor growth inhibition and prolonged survival of the animals. Notably, higher doses of 15 and 30 mg/kg were more effective than a lower dose of 7.5 mg/kg, with the highest doses leading to the survival of the entire group of animals to the end of the experiment (150-155 days).

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation of ADC stability and efficacy. The following sections provide methodologies for key assays.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in antigen-positive and antigen-negative cancer cell lines.

Materials:

-

Antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium

-

ADC and unconjugated antibody

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C, 5% CO2.

-

ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium. Remove the medium from the wells and add 100 µL of the different ADC concentrations. Include untreated cells as a control.

-

Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: ADC Plasma Stability Assay (LC-MS Method)

Objective: To determine the in vitro stability of an ADC in plasma by measuring the change in drug-to-antibody ratio (DAR) over time.

Materials:

-

Test ADC

-

Human or animal plasma

-

Phosphate-buffered saline (PBS)

-

Affinity capture beads (e.g., Protein A or anti-human IgG)

-

Reducing agent (e.g., DTT or TCEP) for disulfide linkers

-

LC-MS system (e.g., Q-TOF or Orbitrap)

Procedure:

-

Incubation: Incubate the ADC in plasma at a specific concentration (e.g., 100 µg/mL) at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

-

Affinity Capture: Add affinity capture beads to the plasma aliquots to isolate the ADC. Incubate to allow binding.

-

Washing: Wash the beads with PBS to remove unbound plasma proteins.

-

Elution/Reduction:

-

For intact ADC analysis: Elute the ADC from the beads using a low pH buffer.

-

For payload release analysis (for cleavable linkers): Add a reducing agent to the beads to cleave the disulfide linker and release the payload.

-

-

LC-MS Analysis: Analyze the eluted ADC or the released payload by LC-MS. For intact ADC analysis, determine the average DAR by deconvoluting the mass spectra. For released payload analysis, quantify the amount of free payload.

-

Data Analysis: Plot the average DAR or the percentage of released payload as a function of time to determine the stability of the ADC in plasma.

Protocol 3: Bystander Effect Assay (Co-Culture Method)

Objective: To evaluate the ability of an ADC's released payload to kill neighboring antigen-negative cells.

Materials:

-

Antigen-positive (Ag+) cell line

-

Antigen-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., GFP)

-

Complete cell culture medium

-

ADC

-

96-well cell culture plates

-

Fluorescence plate reader or high-content imaging system

Procedure:

-

Cell Seeding: Seed a co-culture of Ag+ and GFP-Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3). As a control, seed GFP-Ag- cells alone. Incubate overnight.

-

ADC Treatment: Treat the co-cultures and the GFP-Ag- monoculture with serial dilutions of the ADC.

-

Incubation: Incubate the plates for 72-120 hours.

-

Data Acquisition: Measure the GFP fluorescence intensity using a fluorescence plate reader or by imaging. This will specifically quantify the viability of the GFP-Ag- cell population.

-

Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells. A decrease in the viability of GFP-Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.

Visualizations

Signaling Pathway of DM4 (Microtubule Inhibitor)

The payload most commonly associated with SPDB linkers is DM4, a potent maytansinoid derivative that acts as a microtubule inhibitor. Upon its release inside the cancer cell, DM4 disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.

Caption: Mechanism of action of DM4 released from an ADC.

Experimental Workflow for ADC Plasma Stability Assessment

The following diagram illustrates the key steps involved in determining the plasma stability of an ADC using an LC-MS-based method.

Caption: Workflow for assessing ADC plasma stability via LC-MS.

Logical Relationship of Linker Properties

The desirable properties of an ADC linker are interconnected and represent a delicate balance between stability and payload release.

Caption: Balancing linker stability and payload release for optimal ADC performance.

Conclusion

The this compound linker represents a sophisticated and effective technology in the field of antibody-drug conjugates. Its reduction-sensitive disulfide bond provides a mechanism for controlled payload release, contributing to a favorable therapeutic window. The stability of the this compound linker in circulation is paramount for minimizing systemic toxicity, while its efficient cleavage within the tumor microenvironment ensures potent anti-tumor efficacy. The quantitative data, though not always directly comparative, supports the utility of SPDB-based linkers in creating stable and effective ADCs. The detailed experimental protocols provided in this guide offer a framework for the rigorous preclinical evaluation of ADCs employing this linker technology. As the field of ADCs continues to evolve, a deep understanding of linker chemistry, as exemplified by the this compound linker, will be indispensable for the design and development of the next generation of targeted cancer therapies.

References

- 1. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Role of SPDB Linkers in Targeted Cancer Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a paradigm shift in oncology, offering the potential for highly targeted delivery of potent cytotoxic agents to tumor cells while minimizing systemic toxicity. The efficacy and safety of an ADC are critically dependent on the thoughtful design of its three core components: a highly specific monoclonal antibody (mAb), a potent cytotoxic payload, and a chemical linker that connects the two. This technical guide focuses on the application of N-Succinimidyl 4-(2-pyridyldithio)butyrate (SPDB), a disulfide-based cleavable linker, in the development of next-generation ADCs for targeted cancer therapy. SPDB and its derivatives, such as the more water-soluble sulfo-SPDB, have been instrumental in the design of ADCs that exhibit stability in circulation and efficient payload release within the tumor microenvironment.[]

The key feature of the SPDB linker is its disulfide bond, which is susceptible to cleavage in the reductive intracellular environment of tumor cells, where the concentration of glutathione (B108866) (GSH) is significantly higher than in the bloodstream.[] This differential in GSH levels provides a mechanism for the selective release of the cytotoxic payload at the tumor site, thereby enhancing the therapeutic window of the ADC. This guide will provide an in-depth overview of the mechanism of action of SPDB-containing ADCs, present preclinical data for a prominent example, detail relevant experimental protocols, and illustrate key pathways and workflows.

Mechanism of Action of SPDB-Containing ADCs

The therapeutic action of an ADC utilizing an SPDB linker is a multi-step process that begins with the specific recognition of a tumor-associated antigen by the mAb component of the ADC.

-

Circulation and Tumor Targeting: Following intravenous administration, the ADC circulates in the bloodstream. The SPDB linker is designed to be stable under the physiological conditions of the blood, preventing premature release of the cytotoxic payload and minimizing off-target toxicity.[] The mAb component of the ADC guides it to the tumor site, where it binds to a specific antigen overexpressed on the surface of cancer cells.

-

Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.[2] The complex is then trafficked through the endosomal-lysosomal pathway.

-

Payload Release: Inside the cell, the ADC is exposed to the highly reductive environment characterized by millimolar concentrations of glutathione (GSH).[] The disulfide bond within the SPDB linker is readily cleaved by GSH through a thiol-disulfide exchange reaction. This cleavage liberates the cytotoxic payload from the antibody.

-

Cytotoxic Effect: Once released, the cytotoxic payload can exert its cell-killing activity. A commonly used payload with SPDB linkers is the maytansinoid derivative DM4, a potent tubulin inhibitor.[] DM4 binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[3][4]

The following diagram illustrates the general mechanism of action of an SPDB-DM4 ADC:

Preclinical Data: Mirvetuximab Soravtansine (B3322474) (IMGN853)

Mirvetuximab soravtansine (IMGN853) is an ADC composed of a humanized anti-folate receptor alpha (FRα) mAb, the cytotoxic maytansinoid DM4, and a sulfo-SPDB linker.[5] It is a prime example of the clinical application of SPDB linker technology. Preclinical studies have demonstrated its potent and target-specific anti-tumor activity.

In Vitro Cytotoxicity

The in vitro potency of mirvetuximab soravtansine has been evaluated against various cancer cell lines with differing levels of FRα expression. The half-maximal inhibitory concentration (IC50) is a key measure of the drug's effectiveness.

| Cell Line | Cancer Type | FRα Expression | IC50 (nM) of Mirvetuximab Soravtansine | Reference |

| KB | Epidermoid Carcinoma | High | 0.1 | [6] |

| IGROV-1 | Ovarian Carcinoma | High | ~0.5 (estimated from graph) | [4][6] |

| JEG-3 | Choriocarcinoma | High | 1.0 | [6] |

| END(K)265 | Endometrial Endometrioid | High (2+) | Significantly lower than control | [7][8] |

| USC PDX Line | Uterine Serous Carcinoma | High (2+) | 2.7-fold lower than isotype control | [7][9] |

In Vivo Efficacy

The anti-tumor activity of mirvetuximab soravtansine has been confirmed in vivo using xenograft models of human cancers.

| Xenograft Model | Cancer Type | FRα Expression | Treatment | Outcome | Reference |

| Ovarian Cancer CDX | Ovarian | High | 5 mg/kg | Complete or partial tumor regressions | [3] |

| END(K)265 CDX | Endometrial Endometrioid | High (2+) | Not specified | Complete resolution of tumors (p<0.001) | [7] |

| BIO(K)1 PDX | Uterine Serous Carcinoma | High (2+) | Not specified | 2-fold increase in median survival (p<0.001) | [7] |

| Platinum-Resistant EOC PDX | Ovarian | High | Combination with Bevacizumab | Significant regressions and complete responses | [3][4] |

Experimental Protocols

Synthesis of SPDB Linker and Conjugation to Antibody

The synthesis of an SPDB linker and its conjugation to a monoclonal antibody is a multi-step process requiring expertise in organic and bioconjugation chemistry.

1. Synthesis of N-Succinimidyl 4-(2-pyridyldithio)butyrate (SPDB):

A detailed, step-by-step synthetic protocol for SPDB is typically proprietary. However, the general approach involves the reaction of 4-(2-pyridyldithio)butyric acid with a succinimidyl ester activating agent, such as N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or a water-soluble carbodiimide. The NHS ester group is highly reactive towards primary amines.

2. Antibody Preparation:

-

The monoclonal antibody is prepared in a suitable buffer, typically a phosphate (B84403) or borate (B1201080) buffer at a pH of 7.5-8.5, to ensure the reactivity of the lysine (B10760008) residues.

-

If necessary, the antibody may be partially reduced to expose reactive cysteine residues for conjugation, although SPDB primarily targets lysine residues.

3. Conjugation Reaction:

-

A solution of the SPDB linker in an organic solvent (e.g., DMSO) is added to the antibody solution.[10]

-

The reaction is allowed to proceed for a specific duration (e.g., 1-4 hours) at a controlled temperature (e.g., 4°C or room temperature). The molar ratio of linker to antibody is carefully controlled to achieve the desired drug-to-antibody ratio (DAR).[10]

-

The NHS ester of SPDB reacts with the ε-amino groups of lysine residues on the antibody surface to form a stable amide bond.

4. Purification and Characterization:

-

The resulting ADC is purified to remove unreacted linker and other reagents. This is typically achieved using size-exclusion chromatography (SEC) or dialysis.

-

The purified ADC is characterized to determine the DAR, purity, and aggregation levels. Techniques such as hydrophobic interaction chromatography (HIC), UV-Vis spectroscopy, and mass spectrometry are commonly employed.

The following diagram illustrates a general workflow for the synthesis and conjugation process:

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxicity of an SPDB-containing ADC against cancer cell lines.[11][12][13][14]

1. Cell Seeding:

-

Cancer cells (both antigen-positive and antigen-negative as a control) are seeded into 96-well plates at a predetermined density (e.g., 1,000-10,000 cells/well) and allowed to adhere overnight.[12]

2. ADC Treatment:

-

A serial dilution of the ADC is prepared in the cell culture medium.

-

The existing medium is removed from the cells, and the ADC dilutions are added to the wells. Control wells receive medium without the ADC.[11]

3. Incubation:

-

The plates are incubated for a period that is relevant to the payload's mechanism of action (e.g., 72-144 hours for tubulin inhibitors).[11][12]

4. MTT Addition and Incubation:

-

An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 1-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692).[11][12]

5. Solubilization and Absorbance Reading:

-

A solubilization solution (e.g., DMSO or an SDS-HCl solution) is added to each well to dissolve the formazan crystals.[11][12]

-

The absorbance is read at 570 nm using a microplate reader.

6. Data Analysis:

-

Cell viability is calculated as a percentage relative to the untreated control cells.

-

The data is plotted as percent viability versus ADC concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[11]

In Vivo Xenograft Efficacy Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of an SPDB-containing ADC in a mouse xenograft model.[15][16][17][18]

1. Cell Line and Animal Model Selection:

-

Select a human cancer cell line with high expression of the target antigen.

-

Use immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.

2. Tumor Implantation:

-

Inject a suspension of the cancer cells (e.g., 2-5 x 10^6 cells) subcutaneously into the flank of each mouse.[16]

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[15]

3. Randomization and Treatment:

-

Randomize the mice into treatment groups (e.g., vehicle control, non-targeting control ADC, and the SPDB-containing ADC at various doses) with similar average tumor volumes.[15]

-

Administer the treatments intravenously.

4. Monitoring:

-

Measure tumor volumes (e.g., using calipers) and mouse body weights 2-3 times per week.[16]

-

Monitor the overall health of the mice for signs of toxicity.

5. Data Analysis:

-

Plot the mean tumor volume over time for each treatment group.

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

-

Perform statistical analysis to determine the significance of the anti-tumor effects.

-

A Kaplan-Meier survival analysis can also be performed.[15]

DM4-Induced Apoptosis Signaling Pathway

The cytotoxic payload DM4, released from the SPDB linker, induces apoptosis primarily through the intrinsic (mitochondrial) pathway. The disruption of microtubule dynamics by DM4 leads to mitotic arrest, which is a potent trigger for apoptosis.

The following diagram illustrates the key steps in the DM4-induced apoptosis signaling pathway:

Conclusion

SPDB and its derivatives are versatile and effective linkers for the development of targeted cancer therapies. Their key advantage lies in their stability in systemic circulation and their susceptibility to cleavage by the high concentrations of glutathione present in the intracellular environment of tumor cells. This mechanism allows for the targeted release of potent cytotoxic payloads, such as DM4, leading to the selective killing of cancer cells. The preclinical and clinical success of mirvetuximab soravtansine highlights the potential of SPDB linker technology. As our understanding of tumor biology and ADC design principles continues to evolve, SPDB-based linkers will undoubtedly remain a critical tool in the arsenal (B13267) of drug development professionals working to create more effective and safer treatments for cancer.

References

- 2. medchemexpress.com [medchemexpress.com]

- 3. Mirvetuximab Soravtansine in Platinum-Resistant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mirvetuximab Soravtansine (IMGN853), a Folate Receptor Alpha-Targeting Antibody-Drug Conjugate, Potentiates the Activity of Standard of Care Therapeutics in Ovarian Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. FDA Approval Summary: Mirvetuximab soravtansine-gynx for FRα-positive, Platinum-Resistant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Portico [access.portico.org]

- 7. In vitro and in vivo activity of IMGN853, an Antibody-Drug Conjugate targeting Folate Receptor Alpha linked to DM4, in biologically aggressive endometrial cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 13. benchchem.com [benchchem.com]

- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]

- 18. researchgate.net [researchgate.net]

The Disulfide Bridge: An In-depth Technical Guide to the SPDB Linker Core in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

The advent of Antibody-Drug Conjugates (ADCs) has marked a significant milestone in the landscape of targeted cancer therapy. These complex immunoconjugates, comprising a monoclonal antibody, a potent cytotoxic payload, and a chemical linker, are designed to selectively deliver high-potency drugs to tumor cells while minimizing systemic toxicity. The linker, the central component of this tripartite system, plays a pivotal role in the overall efficacy and safety of the ADC. Among the various linker technologies, the succinimidyl 3-(2-pyridyldithio)butyrate (SPDB) linker, a cleavable disulfide-based system, has garnered considerable attention for its unique balance of plasma stability and controlled intracellular drug release.

This technical guide provides a comprehensive overview of the SPDB linker, with a specific focus on the critical role of its disulfide bond. We will delve into the linker's chemical properties, the mechanism of payload release, quantitative data on its stability, and detailed experimental protocols for its application in ADC development.

The SPDB Linker: Structure and Mechanism of Action

The SPDB linker is a heterobifunctional crosslinker featuring two key reactive groups: an N-hydroxysuccinimide (NHS) ester and a pyridyldithio group.[] The NHS ester facilitates covalent conjugation to primary amino groups, such as the lysine (B10760008) residues present on the surface of a monoclonal antibody, forming a stable amide bond.[][2] The pyridyldithio moiety, on the other hand, contains the crucial disulfide bond, which serves as the cleavable trigger for payload release.[]

The primary advantage of the SPDB linker lies in its redox-sensitive nature. The disulfide bond is relatively stable in the oxidizing environment of the bloodstream, preventing premature release of the cytotoxic payload and mitigating off-target toxicity.[] However, upon internalization of the ADC into a target tumor cell, it is exposed to the highly reducing intracellular environment, which is rich in glutathione (B108866) (GSH).[][3] This high concentration of GSH facilitates the reductive cleavage of the disulfide bond, leading to the release of the active drug payload inside the cancer cell, where it can exert its cytotoxic effect.[]

The Role of Steric Hindrance in Stability

The stability of the disulfide bond in SPDB linkers is a critical parameter that can be modulated to optimize the therapeutic window of an ADC. Research has demonstrated that introducing steric hindrance around the disulfide bond can significantly enhance its stability against premature reduction in the plasma.[4][5][6] This is exemplified in the well-studied ADC, huC242-SPDB-DM4, where the maytansinoid payload, DM4, is conjugated to the huC242 antibody via the SPDB linker.[4][5][6] The design of this conjugate incorporates methyl groups adjacent to the disulfide bond on the maytansinoid side, which provides a degree of steric hindrance.[4][5] This steric hindrance has been shown to be a key factor in achieving a balance between plasma stability and efficient intracellular release, ultimately leading to improved in vivo efficacy.[4][5]

Quantitative Data on SPDB Linker Performance

The following tables summarize key quantitative data related to the performance of SPDB-linked ADCs, drawing from preclinical studies.

| Parameter | ADC | Value | Reference |

| In Vitro Cytotoxicity (IC50) | huC242-SPDB-DM4 | 40 pM (COLO 205 cells) | [7] |

| huC242-SMCC-DM1 (non-cleavable) | Similar to huC242-SPDB-DM4 | [4][5] | |

| In Vivo Efficacy | huC242-SPDB-DM4 | Superior antitumor activity | [4][5] |

| huC242-SMCC-DM1 (non-cleavable) | Marginal in vivo activity | [4][5] | |

| Plasma Stability | More sterically hindered disulfide linkers | More stable to reductive cleavage | [4][5] |

| Less sterically hindered disulfide linkers | Less stable to reductive cleavage | [4][5] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful development and evaluation of ADCs utilizing SPDB linkers. The following sections provide an overview of key methodologies.

General Protocol for Antibody-Drug Conjugation with SPDB Linker

This protocol outlines the fundamental steps for conjugating a thiol-containing drug to an antibody using an SPDB linker.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

SPDB linker (or a pre-formed drug-linker conjugate like SPDB-DM4)

-

Reducing agent (e.g., dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP))

-

Reaction buffers (e.g., conjugation buffer, quenching buffer)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Antibody Reduction (if conjugating to native cysteines):

-

If conjugating to interchain disulfide bonds, partially reduce the antibody with a controlled amount of DTT or TCEP to generate free thiol groups.[8][9] The molar ratio of reducing agent to antibody needs to be carefully optimized to achieve the desired drug-to-antibody ratio (DAR).[8]

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration.[8]

-

-

Conjugation Reaction:

-

If using a two-step process, first react the SPDB linker with the drug to form the drug-linker complex.

-

Add the SPDB-drug conjugate to the reduced antibody solution (or to the native antibody if conjugating to lysines). The NHS ester of the SPDB linker will react with the primary amines on the antibody.[][2]

-

Allow the reaction to proceed for a specified time at a controlled temperature.

-

-

Quenching:

-

Stop the reaction by adding a quenching reagent to consume any unreacted linker.

-

-

Purification:

-

Purify the resulting ADC from unconjugated drug, linker, and antibody using a suitable method such as size-exclusion chromatography.

-

-

Characterization:

-

Determine the drug-to-antibody ratio (DAR) and characterize the ADC for purity, aggregation, and binding affinity.

-

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC linker in plasma by measuring the amount of prematurely released payload.

Materials:

-

ADC construct

-

Fresh plasma (e.g., human, mouse)

-

Incubator

-

Protein precipitation or solid-phase extraction reagents[11]

Procedure:

-

Incubate the ADC in plasma at 37°C.

-

Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours).

-

Process the plasma samples to separate the free payload from the intact ADC. This can be achieved through protein precipitation followed by centrifugation or solid-phase extraction.[11]

-

Quantify the amount of released payload in the supernatant using a validated LC-MS/MS method.[10][11][12]

-

Calculate the percentage of released drug over time to determine the plasma stability of the ADC.

Disulfide Bond Cleavage Assay

This assay measures the rate of disulfide bond cleavage in the presence of a reducing agent like glutathione.

Materials:

-

ADC construct

-

Glutathione (GSH) solution at a physiologically relevant concentration (e.g., 1-10 mM)[3]

-

Reaction buffer

-

Analytical system (e.g., LC-MS) to monitor the disappearance of the intact ADC and the appearance of the cleaved payload.

Procedure:

-

Incubate the ADC with the GSH solution at 37°C.

-

Collect samples at different time points.

-

Analyze the samples by LC-MS to quantify the amount of intact ADC and released payload.

-

Plot the concentration of the intact ADC over time to determine the kinetics of disulfide bond cleavage.

Bystander Effect Assay

This assay assesses the ability of the released payload to kill neighboring antigen-negative cells.

Materials:

-

Antigen-positive cancer cell line

-

Antigen-negative cancer cell line (labeled with a fluorescent marker for identification)[13][14]

-

ADC construct

-

Control ADC (with a non-cleavable linker or a non-binding antibody)

-

Cell culture reagents and plates

-

High-content imaging system or flow cytometer[13]

Procedure:

-

Co-culture the antigen-positive and fluorescently labeled antigen-negative cells at a defined ratio.[13][14]

-

Treat the co-culture with the ADC and control ADCs at various concentrations.

-

After a set incubation period, image the cells or analyze by flow cytometry to quantify the viability of the antigen-negative cell population.[13]

-

A significant decrease in the viability of the antigen-negative cells in the presence of the ADC-treated antigen-positive cells indicates a bystander effect.

Visualizing the Core Concepts

Diagrams generated using Graphviz (DOT language) to illustrate key processes and relationships.

Conclusion

The SPDB linker represents a sophisticated and highly tunable component in the design of antibody-drug conjugates. Its reliance on the differential redox potential between the extracellular and intracellular environments provides a robust mechanism for targeted drug delivery. The ability to modulate the stability of the core disulfide bond through steric hindrance allows for the fine-tuning of an ADC's pharmacokinetic profile, ultimately enhancing its therapeutic index. The experimental protocols and data presented in this guide offer a foundational understanding for researchers and drug developers working to harness the full potential of SPDB and other disulfide-based linkers in the next generation of cancer therapeutics. As our understanding of the tumor microenvironment and intracellular trafficking pathways continues to evolve, so too will the design of innovative linkers that promise even greater precision and efficacy.

References

- 2. Spdb-DM4 () for sale [vulcanchem.com]

- 3. njbio.com [njbio.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Disulfide-linked antibody-maytansinoid conjugates: optimization of in vivo activity by varying the steric hindrance at carbon atoms adjacent to the disulfide linkage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. sciex.com [sciex.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to Cleavable and Non-Cleavable ADC Linkers for Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy has been revolutionized by the advent of Antibody-Drug Conjugates (ADCs), which combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. Central to the design and efficacy of these complex biotherapeutics is the linker, a critical component that connects the antibody to the payload. The choice between a cleavable and a non-cleavable linker profoundly influences an ADC's stability, mechanism of action, and overall therapeutic index. This guide provides a detailed examination of the key features of these two major linker classes, offering insights into their design, function, and evaluation.

Core Principles: Mechanisms of Payload Release

The fundamental difference between cleavable and non-cleavable linkers lies in the strategy for payload liberation.

Cleavable linkers are designed to be stable in the systemic circulation and to release the cytotoxic drug upon encountering specific triggers within the tumor microenvironment or inside the target cancer cell.[1] This controlled release is achieved through the incorporation of chemically or enzymatically labile bonds.[1]

Non-cleavable linkers , conversely, rely on the complete proteolytic degradation of the antibody backbone within the lysosome to release the payload.[2][3] This process results in the liberation of the payload with the linker and a residual amino acid from the antibody still attached.[3]

A Comparative Analysis of Linker Technologies

The selection of a linker strategy is a critical decision in ADC development, with significant implications for the therapeutic index.[4] A comparison of their key features reveals distinct advantages and disadvantages.

| Feature | Cleavable Linkers | Non-Cleavable Linkers |

| Mechanism of Release | Enzymatic cleavage (e.g., by Cathepsin B), pH-sensitive hydrolysis, or reduction by glutathione (B108866) in the lysosome or cytoplasm.[5][6] | Proteolytic degradation of the antibody backbone in the lysosome.[2][3] |

| Released Payload | Typically the unmodified, potent payload. | Payload attached to the linker and an amino acid residue (e.g., Cys-linker-payload).[3] |

| Plasma Stability | Generally lower, with potential for premature payload release, which can vary by species.[7][8] | Generally higher, leading to a more stable ADC in circulation.[2][3][4] |

| Bystander Effect | High, due to the release of a often membrane-permeable payload that can kill neighboring antigen-negative cells.[6][9] | Low to negligible, as the released payload is typically charged and less permeable.[4][10] |

| Off-Target Toxicity | Higher potential due to premature payload release and the bystander effect.[4] | Lower potential due to higher stability and a limited bystander effect.[4] |

| Efficacy in Heterogeneous Tumors | Potentially more effective due to the bystander effect.[6] | May be less effective against antigen-negative cells within the tumor. |

Quantitative Data Summary

The following tables summarize quantitative data from various studies to provide a comparative overview of the performance of different linker types. It is important to note that direct head-to-head comparisons can be challenging due to variations in experimental conditions.

Table 1: In Vivo Stability of Different ADC Linkers

| Linker Type | ADC Example | Animal Model | Half-life (t1/2) | Reference |

| Cleavable (Peptide) | Trastuzumab-CX-DM1 | Mouse | 9.9 days | [8] |

| Cleavable (Peptide) | cAC10-vc-MMAE | Mouse | ~144 hours (6.0 days) | [8] |

| Cleavable (Peptide) | cAC10-vc-MMAE | Cynomolgus Monkey | ~230 hours (9.6 days) | [8] |

| Non-Cleavable (Thioether) | Trastuzumab-SMCC-DM1 | Mouse | 10.4 days | [8] |

Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers

| ADC Construct | Linker Type | Cell Line | Target Antigen | IC50 | Reference |

| Trastuzumab-MMAE | β-galactosidase-cleavable | SK-BR-3 | HER2 | 8.8 pmol/L | [11] |

| Trastuzumab-MMAE | Val-Cit (vc) | SK-BR-3 | HER2 | 14.3 pmol/L | [11] |

| Kadcyla® (T-DM1) | Non-cleavable (SMCC) | SK-BR-3 | HER2 | 33 pmol/L | [11] |

Experimental Protocols

Accurate characterization of ADC linkers is crucial for preclinical development. Below are detailed methodologies for key experiments.

In Vitro Plasma Stability Assay (LC-MS/MS-Based)

This assay evaluates the stability of an ADC and quantifies the amount of prematurely released payload in plasma.

Objective: To determine the rate of payload release from an ADC in plasma from different species over time.

Materials:

-

Antibody-Drug Conjugate (ADC)

-

Plasma (e.g., human, monkey, rat, mouse)

-

Phosphate-buffered saline (PBS)

-

Acetonitrile or other suitable organic solvent for protein precipitation

-

Internal standard (for LC-MS/MS)

-

LC-MS/MS system

Procedure:

-

Incubation: Incubate the ADC in plasma at a concentration of 100 µg/mL at 37°C. Collect aliquots at various time points (e.g., 0, 8, 24, 48, 96 hours).[12]

-

Sample Preparation for Free Payload Analysis:

-

LC-MS/MS Analysis:

-

Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.

-

Use a standard curve of the free payload to determine its concentration in the plasma samples.

-

-

Data Analysis:

-

Plot the concentration of the released payload over time to determine the stability of the ADC in plasma.

-

Calculate the half-life of the ADC linker in plasma.

-

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

This assay determines the potency of an ADC in killing target cancer cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on a specific cancer cell line.

Materials:

-

Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

-

Complete cell culture medium

-

ADC and control antibody

-

MTT or XTT reagent

-

Solubilization solution (for MTT assay)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium. Add the different concentrations to the wells. Include untreated cells as a control.

-

Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-96 hours).

-

MTT/XTT Addition and Incubation: Add the MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization (for MTT): If using MTT, add a solubilization solution and gently shake the plate to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value.[13]

Bystander Killing Assay (Co-Culture Method)

This assay evaluates the ability of the released payload from an ADC to kill neighboring antigen-negative cells.

Objective: To quantify the bystander effect of an ADC in a co-culture of antigen-positive and antigen-negative cells.

Materials:

-

Antigen-positive (Ag+) cancer cell line

-

Antigen-negative (Ag-) cancer cell line, engineered to express a fluorescent protein (e.g., GFP)

-

Complete cell culture medium

-

ADC and isotype control ADC

-

Fluorescence plate reader or high-content imaging system

Procedure:

-

Co-Culture Setup: Seed the Ag+ and fluorescently labeled Ag- cells together in a 96-well plate at a defined ratio (e.g., 1:1). Include monocultures of both cell lines as controls.[14]

-

ADC Treatment: Treat the co-cultures and monocultures with the ADC at a concentration that is highly cytotoxic to the Ag+ cells but has a minimal direct effect on the Ag- monoculture.[14]

-

Incubation: Incubate the plates for 72-120 hours.

-

Data Acquisition: Measure the GFP fluorescence intensity using a fluorescence plate reader or high-content imager to specifically quantify the viability of the Ag- cell population.

-

Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells. A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.[15]

In Vivo Efficacy Study (Xenograft Model)

This study evaluates the anti-tumor activity of an ADC in a living organism.

Objective: To assess the tumor growth inhibition of an ADC in a mouse xenograft model.

Materials:

-

Immunodeficient mice (e.g., nude or SCID)

-

Human cancer cell line for tumor implantation

-

ADC, vehicle control, and isotype control ADC

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject the human cancer cells into the flank of the immunodeficient mice.[13][16]

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume.[13][16]

-

Group Randomization and Treatment: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the ADC, vehicle, and control ADC to the respective groups, typically via intravenous injection.[13][17]

-

Monitoring: Continue to measure tumor volumes and body weights throughout the study. Monitor the general health of the mice.[17]

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

-

Data Analysis: Plot the mean tumor volume over time for each treatment group to evaluate the anti-tumor efficacy of the ADC.

Visualization of Mechanisms and Pathways

The following diagrams illustrate the distinct cellular processing pathways for cleavable and non-cleavable ADCs and the downstream signaling of common payloads.

Caption: Cellular processing of an ADC with a cleavable linker.

Caption: Cellular processing of an ADC with a non-cleavable linker.

Caption: Signaling pathway for microtubule inhibitor payloads (MMAE/DM1).

Conclusion

The choice between cleavable and non-cleavable linkers is a nuanced decision that depends on the specific characteristics of the target antigen, the tumor microenvironment, and the payload.[4] Non-cleavable linkers generally offer superior plasma stability and a more favorable safety profile, making them suitable for homogenous tumors with high antigen expression.[9] In contrast, cleavable linkers can induce a potent bystander effect, which is advantageous for treating heterogeneous tumors.[9] A thorough understanding of the principles and methodologies outlined in this guide is essential for the rational design and successful development of the next generation of antibody-drug conjugates.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 4. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]

- 5. Differences Between Cleavable and Non-Cleavable ADC Linkers | MolecularCloud [molecularcloud.org]

- 6. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 10. Advancing Antibody-Drug Conjugates (ADCs) with Novel Payloads and Their DMPK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 11. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

Unlocking Targeted Therapies: An In-depth Technical Guide to the Early-Stage Research Applications of Dimethylamine-SPDB and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and early-stage research applications of Dimethylamine-SPDB, a cleavable linker technology crucial for the development of next-generation Antibody-Drug Conjugates (ADCs). Due to the limited availability of published research specifically on this compound, this guide will focus on its closely related and well-documented analog, SPDB (N-Succinimidyl 4-(2-pyridyldithio)butyrate) . The structural similarities allow the principles, experimental designs, and data derived from SPDB-based ADCs to serve as a robust framework for understanding and applying this compound in early-stage drug development.

Introduction to this compound and Disulfide Linkers in ADCs

This compound is a bifunctional linker designed for the covalent attachment of cytotoxic payloads to monoclonal antibodies.[1][2][3] It belongs to the class of cleavable linkers, specifically featuring a disulfide bond. This characteristic is central to its mechanism of action, as the disulfide bond is engineered to be stable in the bloodstream but susceptible to cleavage in the reducing intracellular environment of target cancer cells.[4][5]

The primary advantage of disulfide linkers like SPDB and this compound lies in their ability to selectively release the cytotoxic payload within tumor cells, which have a significantly higher concentration of reducing agents like glutathione (B108866) (GSH) compared to the extracellular matrix. This targeted release mechanism aims to enhance the therapeutic window of the ADC by maximizing on-target toxicity while minimizing systemic side effects.

Mechanism of Action: From Systemic Circulation to Intracellular Payload Release

The journey of an ADC utilizing a this compound or SPDB linker involves a series of well-defined steps, culminating in the death of the target cancer cell. This process is initiated by the specific binding of the monoclonal antibody component to its target antigen on the surface of a cancer cell.

Signaling Pathway and Intracellular Processing

Caption: Intracellular processing of an SPDB-linked ADC.

Once internalized, the ADC is trafficked through the endosomal-lysosomal pathway. Within the lysosome, proteases degrade the antibody, releasing the linker-payload conjugate into the cytoplasm. The high intracellular concentration of glutathione then facilitates the reduction of the disulfide bond in the linker, liberating the active cytotoxic payload. In the case of maytansinoid payloads like DM4, the released drug can then bind to its intracellular target, such as tubulin, leading to cell cycle arrest and apoptosis.

Case Study: The Preclinical Development of huC242-SPDB-DM4 (IMGN242)

A seminal example of an SPDB-linked ADC is huC242-SPDB-DM4 (also known as IMGN242), which targets the CanAg antigen present on various gastrointestinal tumors. The payload, DM4, is a potent maytansinoid microtubule inhibitor. Preclinical studies of this ADC provide valuable insights into the potential applications of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of huC242-SPDB-DM4.

Table 1: In Vitro Cytotoxicity of huC242-SPDB-DM4

| Cell Line | Antigen Status | IC₅₀ (M) |

| COLO 205 | CanAg-positive | 3 x 10⁻¹¹ |

| HT-29 | CanAg-positive | 1 x 10⁻¹¹ |

| A-375 | CanAg-negative | > 1 x 10⁻⁸ |

Data compiled from preclinical studies. The IC₅₀ values represent the concentration of the ADC required to inhibit cell growth by 50%.

Table 2: In Vivo Efficacy of huC242-SPDB-DM4 in Xenograft Models

| Xenograft Model | Treatment | Tumor Growth Inhibition (%) |

| COLO 205 | huC242-SPDB-DM4 | > 90 |

| HT-29 | huC242-SPDB-DM4 | > 90 |

| COLO 205 | Unconjugated Antibody | < 20 |

| COLO 205 | Non-cleavable Linker ADC | ~ 50 |

Data represents the percentage of tumor growth inhibition compared to a control group. The superior efficacy of the SPDB-linked ADC over a non-cleavable linker highlights the importance of payload release.

Experimental Protocols

Detailed methodologies are crucial for the successful design and evaluation of ADCs. The following protocols are based on the development of huC242-SPDB-DM4 and can be adapted for ADCs using this compound.

Synthesis and Conjugation of the ADC

The creation of an SPDB-linked ADC involves a multi-step chemical synthesis and conjugation process.

Caption: General workflow for the synthesis and conjugation of an SPDB-linked ADC.

Methodology:

-

Antibody Modification: The monoclonal antibody is partially reduced using a reducing agent like dithiothreitol (B142953) (DTT) to expose reactive thiol groups from the interchain disulfide bonds.

-

Linker-Payload Preparation: The SPDB linker is reacted with the cytotoxic payload (e.g., DM4) to form the active linker-payload derivative.

-

Conjugation: The thiol-modified antibody is then reacted with an excess of the linker-payload derivative. The pyridyldithio group of the SPDB linker reacts with the free thiol groups on the antibody to form a disulfide bond.

-

Purification: The resulting ADC is purified from unconjugated antibody, free linker-payload, and other reactants using techniques such as size exclusion chromatography (SEC).

-

Characterization: The final ADC product is characterized to determine the drug-to-antibody ratio (DAR), purity, and stability.

In Vitro Cytotoxicity Assay

Methodology:

-

Cell Culture: Target (antigen-positive) and non-target (antigen-negative) cells are cultured in appropriate media.

-

Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the ADC, unconjugated antibody, and free payload for a specified duration (e.g., 72-96 hours).

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay.

-

Data Analysis: The results are used to calculate the IC₅₀ value, which is the concentration of the therapeutic agent that causes 50% inhibition of cell growth.

In Vivo Xenograft Studies

Methodology:

-

Tumor Implantation: Human tumor cells are implanted subcutaneously into immunocompromised mice.

-

Treatment Initiation: Once tumors reach a specified size, mice are randomized into treatment groups (e.g., vehicle control, ADC, unconjugated antibody).

-

Dosing: The therapeutic agents are administered, typically intravenously, according to a predetermined schedule.

-

Tumor Measurement: Tumor volume is measured regularly throughout the study.

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treatment groups to the control group.

Conclusion and Future Directions

The disulfide linker technology, exemplified by SPDB, represents a significant advancement in the field of targeted cancer therapy. The preclinical data for ADCs like huC242-SPDB-DM4 demonstrate the potential of this approach to achieve potent and selective anti-tumor activity. While specific research on this compound is still emerging, its structural similarity to SPDB suggests that it will function via a comparable mechanism of action and can be evaluated using similar experimental protocols.

Future research in this area will likely focus on further optimizing the stability and cleavage kinetics of disulfide linkers. Modifications to the linker structure, such as the introduction of steric hindrance as seen in some SPDB derivatives, can fine-tune the release rate of the payload, potentially leading to an even wider therapeutic window. As our understanding of the tumor microenvironment deepens, the design of next-generation linkers like this compound will continue to evolve, paving the way for more effective and safer antibody-drug conjugates.

References

Methodological & Application

Application Notes and Protocols: Dimethylamine-SPDB Conjugation and Drug-to-Antibody Ratio (DAR) Calculation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the drug payload, is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy. This document provides detailed application notes and protocols for the use of a specific cleavable linker, Dimethylamine-SPDB, in the development of ADCs.

The this compound linker is a derivative of the commonly used SPDB (N-Succinimidyl 4-(2-pyridyldithio)butyrate) linker.[1] It features an N-hydroxysuccinimide (NHS) ester for covalent attachment to lysine (B10760008) residues on the antibody and a disulfide bond that can be cleaved in the reductive intracellular environment of target cells to release the drug payload.[1][2] The presence of a dimethylamino group may influence the physicochemical properties of the linker, potentially affecting its stability and the overall characteristics of the resulting ADC.

These notes provide a comprehensive guide to this compound conjugation, including protocols for the conjugation reaction, purification of the resulting ADC, and detailed methods for the crucial determination of the Drug-to-Antibody Ratio (DAR).

This compound Conjugation Workflow

The overall workflow for creating and characterizing an ADC using this compound is a multi-step process that requires careful execution and analysis at each stage. The following diagram illustrates the key steps involved.

References

Application Notes and Protocols for Evaluating Dimethylamine-SPDB ADC Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the in vitro cytotoxicity of antibody-drug conjugates (ADCs) utilizing a Dimethylamine-SPDB linker. The protocols outlined below are designed to deliver robust and reproducible data, crucial for the preclinical assessment and selection of ADC candidates.

Antibody-drug conjugates represent a promising class of targeted cancer therapeutics.[1][2] They combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload, connected by a chemical linker.[2] The linker is a critical component, influencing the stability, efficacy, and toxicity of the ADC.[3] The this compound (N-Succinimidyl 4-(2-pyridyldithio)butyrate) linker is a disulfide-based cleavable linker.[] Its mechanism of action relies on the reductive environment within the target cell to release the cytotoxic payload, leading to cancer cell death.

Accurate and reliable in vitro cytotoxicity assays are essential for the development of ADCs. These assays are a primary step to screen and select promising ADC candidates before advancing to more complex and costly in vivo studies. This document details protocols for key cell-based assays, including cell viability, apoptosis, and high-content imaging, to thoroughly characterize the cytotoxic effects of this compound ADCs.

Mechanism of Action: this compound ADC

A this compound ADC targets a specific antigen on the surface of cancer cells. Upon binding, the ADC-antigen complex is internalized through endocytosis. Inside the cell, the disulfide bond within the SPDB linker is cleaved in the reducing environment of the endosomes or lysosomes, releasing the dimethylamine-modified cytotoxic payload. The released payload can then bind to its intracellular target, such as microtubules or DNA, inducing cell cycle arrest and apoptosis.

References

Application Notes and Protocols for Dimethylamine-SPDB-Based Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a transformative class of biopharmaceuticals that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the payload, is a critical component that influences the stability, efficacy, and safety of the ADC. Dimethylamine-SPDB (N-Succinimidyl 4-(2-pyridyldithio)butanoate with a dimethyl modification) is a cleavable linker that contains a disulfide bond. This linker is designed to be stable in systemic circulation and undergo cleavage in the reducing environment of the tumor cell's cytoplasm, releasing the cytotoxic payload.

This document provides detailed application notes and protocols for the use of the this compound linker with two distinct and widely used cytotoxic payloads: Monomethyl Auristatin E (MMAE) and Mertansine (DM1). Both MMAE and DM1 are potent tubulin inhibitors that induce cell cycle arrest and apoptosis.[][2] The choice of payload can significantly impact the therapeutic window and overall efficacy of an ADC. These notes are intended to guide researchers in the synthesis, characterization, and evaluation of this compound-based ADCs.

Data Presentation: Comparative In Vitro Cytotoxicity

The selection of a cytotoxic payload is a critical decision in ADC development. The following table summarizes the in vitro cytotoxicity (IC50 values) of ADCs carrying MMAE and DM1 payloads in various cancer cell lines. While a direct head-to-head comparison using the this compound linker is not extensively available in the public domain, the data presented below provides a valuable reference for the relative potency of these two payloads when conjugated to antibodies.

| Cell Line | Target Antigen | Linker-Payload | IC50 (nmol/L) | Reference |

| Karpas 299 | CD30 | MCC-DM1 | 0.06 | [3] |

| Karpas 299 | CD30 | vc-MMAE | 0.04 | [3] |

| BxPC-3 | Tissue Factor | anti-TF-MMAE | 0.97 | [4] |

| PSN-1 | Tissue Factor | anti-TF-MMAE | 0.99 | [4] |

| Capan-1 | Tissue Factor | anti-TF-MMAE | 1.10 | [4] |

| Panc-1 | Tissue Factor | anti-TF-MMAE | 1.16 | [4] |

| SK-BR-3 | HER2 | Trastuzumab-vc-MMAE (DAR4) | ~0.3 | [5] |

| BT-474 | HER2 | Trastuzumab-vc-MMAE (DAR2) | ~0.30 | [6] |

| HCC-1954 | HER2 | Trastuzumab-PBD (DAR2) | 0.011 | [6] |

Note: The IC50 values are highly dependent on the target antigen expression levels, the specific antibody used, the drug-to-antibody ratio (DAR), and the experimental conditions. The data above is intended for comparative purposes to illustrate the general potency range of MMAE and DM1.

Signaling Pathways and Mechanism of Action